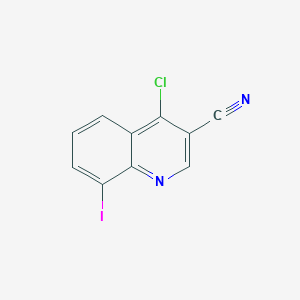
4-Chloro-8-iodoquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-iodoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClIN2 and a molecular weight of 314.51 g/mol . This compound is known for its unique structure, which includes both chlorine and iodine atoms attached to a quinoline ring, along with a carbonitrile group. It is used in various scientific research applications due to its reactivity and selectivity.
Métodos De Preparación
The synthesis of 4-Chloro-8-iodoquinoline-3-carbonitrile involves several steps, typically starting with the quinoline ringIndustrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Análisis De Reacciones Químicas
4-Chloro-8-iodoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-8-iodoquinoline-3-carbonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of biological pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-iodoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The carbonitrile group also plays a crucial role in its reactivity and stability .
Comparación Con Compuestos Similares
4-Chloro-8-iodoquinoline-3-carbonitrile can be compared with other halogenated quinoline derivatives, such as:
- 4-Chloroquinoline-3-carbonitrile
- 8-Iodoquinoline-3-carbonitrile
- 4-Bromo-8-iodoquinoline-3-carbonitrile
These compounds share similar structural features but differ in their halogenation patterns, which can influence their reactivity and applications. The unique combination of chlorine and iodine in this compound makes it particularly valuable for specific research purposes.
Propiedades
Fórmula molecular |
C10H4ClIN2 |
|---|---|
Peso molecular |
314.51 g/mol |
Nombre IUPAC |
4-chloro-8-iodoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClIN2/c11-9-6(4-13)5-14-10-7(9)2-1-3-8(10)12/h1-3,5H |
Clave InChI |
UVTHLKDKEBEOJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C(=C1)I)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


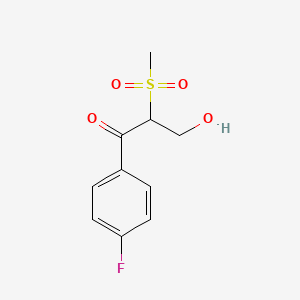
![N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13007169.png)


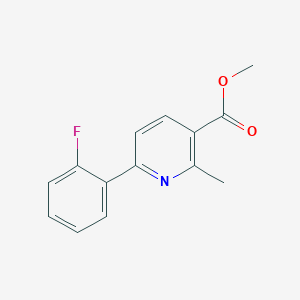
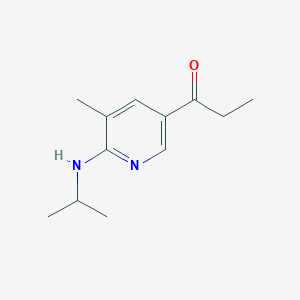
![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)

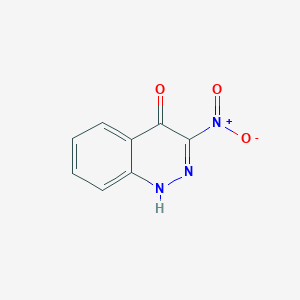
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
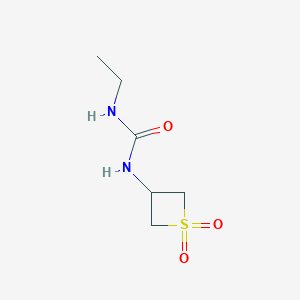
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
